tert-Butyl oct-7-yn-1-ylcarbamate
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Overview
Description
tert-Butyl oct-7-yn-1-ylcarbamate: is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.3 g/mol . It is composed of several functional groups, including a tert-butyl group, an oct-7-yn-1-yl group, and a carbamate group . The tert-butyl group is commonly used as a protecting group for reactive functional groups, while the oct-7-yn-1-yl group contains a carbon-carbon triple bond, which is important for the chemical reactivity and stability of the compound . The carbamate group is a functional group that contains a nitrogen atom and is commonly used as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl oct-7-yn-1-ylcarbamate can be synthesized through a series of chemical reactions involving the formation of the propargyl group and the t-Boc protected amine group . The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The t-Boc protected amine can be deprotected under mild acidic conditions .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl oct-7-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Copper catalysts are used in Click Chemistry reactions to facilitate the substitution of the propargyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions with azide-bearing compounds can form triazole derivatives .
Scientific Research Applications
tert-Butyl oct-7-yn-1-ylcarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl oct-7-yn-1-ylcarbamate involves the reactivity of its functional groups. The propargyl group reacts with azide-bearing compounds via copper-catalyzed Click Chemistry reactions, forming stable triazole linkages . The t-Boc protected amine group can be deprotected under mild acidic conditions, allowing for further chemical modifications . These reactions enable the compound to target specific molecular pathways and processes, making it useful in various scientific applications .
Comparison with Similar Compounds
tert-Butyl oct-7-yn-1-ylcarbamate can be compared with other similar compounds, such as:
N-Boc-oct-7-yn-1-amine: This compound also contains a propargyl group and a t-Boc protected amine group, but lacks the carbamate functionality.
tert-Butyl 4-[(E)-But-1-en-3-yl]carbamate: This compound has a similar carbamate group but differs in the alkynyl group present.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and stability properties .
Properties
IUPAC Name |
tert-butyl N-oct-7-ynylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-6-7-8-9-10-11-14-12(15)16-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYECKKYGJQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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